molecular formula C10H12F3N B1602768 1-[2-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 473732-54-6

1-[2-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No. B1602768
M. Wt: 203.2 g/mol
InChI Key: GGMBEWCATHOITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)phenyl]propan-1-amine is a chemical compound with the molecular weight of 217.23 . It is also known as N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . The compound is stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 1-[2-(Trifluoromethyl)phenyl]propan-1-amine is 1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-[2-(Trifluoromethyl)phenyl]propan-1-amine is a liquid at room temperature .

Scientific Research Applications

Application in Polymer Research

1,1-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, a related compound to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has been synthesized and used in the development of novel fluorinated polyimides. These polyimides exhibit properties such as high solubility in organic solvents, transparency, low water uptake, and stability up to 500°C. They are particularly notable for their low dielectric constants, making them suitable for applications in the electronics industry (Chung, Tzu, & Hsiao, 2006).

Catalytic Applications

2,4-Bis(trifluoromethyl)phenylboronic acid, structurally related to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalyst facilitates α-dipeptide synthesis, highlighting its potential in peptide and protein engineering (Wang, Lu, & Ishihara, 2018).

Use in Gas Separation

In gas separation technology, a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand, structurally similar to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has been used in the creation of metal-organic frameworks. These frameworks exhibit properties such as high selectivity for small hydrocarbons and potential use in photocatalytic applications (Fu, Kang, & Zhang, 2014).

Photocatalytic Applications

1-Phenyl-1,2-propanedione, a related compound, has been studied as a photosensitizer for dental resin composites. Its ability to improve the physical properties of these composites indicates potential applications in dental material science (Sun & Chae, 2000).

Fluorescence Enhancement Research

Research on trans-4-aminostilbene derivatives, structurally similar to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, reveals their application in fluorescence enhancement due to N-phenyl substitutions. This "amino conjugation effect" is valuable in developing high-performance fluorescent materials (Yang, Chiou, & Liau, 2002).

Forensic Analysis

A derivative of 1-phenyl-2-propanone (P2P), closely related to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has been used in forensic analysis to identify and characterize by-products in amphetamine synthesis. This application is crucial in distinguishing different synthetic routes in drug forensics (Power et al., 2017).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMBEWCATHOITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593786
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)phenyl]propan-1-amine

CAS RN

473732-54-6
Record name α-Ethyl-2-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 5
1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-[2-(Trifluoromethyl)phenyl]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.